molecular formula C12H11N3S B2626946 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole CAS No. 173258-81-6

1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole

Cat. No. B2626946
CAS RN: 173258-81-6
M. Wt: 229.3
InChI Key: JZJNCPYXGLYBOX-UHFFFAOYSA-N
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Description

1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMTB or 5-MTBM and is a derivative of benzotriazole.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole is not fully understood. However, it is believed that MMTB exerts its effects by inhibiting specific enzymes or proteins in the body. For example, MMTB has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that MMTB can inhibit the activity of AChE, butyrylcholinesterase (BChE), and monoamine oxidase (MAO). These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine, dopamine, and serotonin. Inhibition of these enzymes can lead to an increase in neurotransmitter levels, which can improve cognitive function and mood. In vivo studies have shown that MMTB can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. MMTB has been shown to have low toxicity in animal studies, making it a safe compound to work with. However, there are some limitations to using MMTB in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MMTB has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole. One area of research is the development of MMTB-based therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of MMTB in organic electronics, particularly in the development of more efficient OLEDs and OPVs. Additionally, MMTB could be studied as a potential corrosion inhibitor for other metals or as a potential therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole involves the reaction between 5-methylthiophene-2-carboxylic acid and 1H-benzotriazole-1-carboxylic acid using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction takes place in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography or recrystallization to obtain pure 1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole.

Scientific Research Applications

1-(5-Methyl-thiophen-2-ylmethyl)-1H-benzotriazole has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, MMTB has been used as a corrosion inhibitor for metals such as copper and aluminum. In organic electronics, MMTB has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, MMTB has been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[(5-methylthiophen-2-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-9-6-7-10(16-9)8-15-12-5-3-2-4-11(12)13-14-15/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJNCPYXGLYBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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